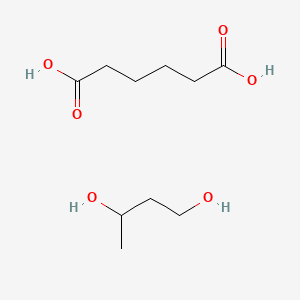

Butane-1,3-diol;hexanedioic acid

Description

Significance of Diols and Dicarboxylic Acids as Core Chemical Building Blocks

Diols, which are organic compounds containing two hydroxyl (-OH) groups, and dicarboxylic acids, which possess two carboxylic acid (-COOH) groups, are fundamental building blocks in the synthesis of a wide array of polymers and other complex molecules. online-learning-college.comyoutube.com Their bifunctional nature allows them to form long-chain polymers through condensation reactions, where a small molecule, typically water, is eliminated for each bond formed. online-learning-college.com

This process, known as condensation polymerization, is the basis for the production of commercially significant polymers like polyesters. online-learning-college.comyoutube.com The specific properties of the resulting polymer, such as its flexibility, strength, and biodegradability, can be precisely tuned by selecting different diol and dicarboxylic acid monomers. nih.gov

Butane-1,3-diol , with its hydroxyl groups at the 1 and 3 positions, is a versatile diol used as an intermediate in the manufacturing of polyester (B1180765) plasticizers, polyurethanes, and special polyester resins. atamanchemicals.comquora.com Its structural isomerism is a key area of study, with four common structural isomers of butanediol (B1596017) existing. atamanchemicals.com

Hexanedioic acid , more commonly known as adipic acid, is one of the most important dicarboxylic acids from an industrial standpoint. acs.orgwikipedia.org It is a primary precursor for the production of nylon 6,6, a widely used polyamide in textiles, automotive parts, and electronic equipment. tsrchem.comqiboch.com It is also a key component in the manufacture of polyurethanes and its esters serve as plasticizers. acs.orgwikipedia.org

The following table summarizes the key properties of Butane-1,3-diol and Hexanedioic acid:

| Property | Butane-1,3-diol | Hexanedioic Acid |

| IUPAC Name | Butane-1,3-diol | Hexanedioic acid |

| Common Name | 1,3-Butylene glycol | Adipic acid |

| Chemical Formula | C4H10O2 | C6H10O4 |

| Molar Mass | 90.122 g·mol−1 | 146.142 g·mol−1 |

| Appearance | Colorless, bittersweet, water-soluble liquid | White crystalline powder |

| Melting Point | -50 °C | 152.1 °C |

| Boiling Point | 207.5 °C | 337.5 °C |

| Key Functional Groups | Two hydroxyl (-OH) groups | Two carboxylic acid (-COOH) groups |

| Primary Applications | Polyester plasticizers, polyurethanes, solvents, cosmetics | Nylon 6,6 production, polyurethanes, food acidifier, coatings |

Evolution of Research Perspectives on Butane-1,3-diol and Hexanedioic Acid

The scientific focus on Butane-1,3-diol and Hexanedioic acid has evolved significantly over time, driven by industrial demand and a growing emphasis on sustainable and bio-based production methods.

Historically, research into Hexanedioic acid was heavily influenced by the burgeoning polymer industry. The discovery of its utility in the synthesis of nylon 6,6 in the mid-20th century cemented its status as a high-volume industrial chemical. acs.orgtsrchem.com Early research efforts were concentrated on optimizing its production from petroleum-based feedstocks, such as the oxidation of cyclohexanol (B46403) and cyclohexanone (B45756) with nitric acid. acs.org However, a significant drawback of this method is the coproduction of nitrous oxide (N2O), a potent greenhouse gas. acs.org This has led to more recent research focusing on "green" or bio-based production routes for adipic acid, including processes that utilize renewable feedstocks. google.com

The research trajectory for Butane-1,3-diol has been more varied. Initially valued as a solvent and humectant in cosmetics and as an intermediate for plasticizers, its applications have expanded. atamanchemicals.com More recent research has explored its potential as a biofuel and its role in inducing ketogenesis for therapeutic purposes. wikipedia.orgsolubilityofthings.comthecalculatedchemist.com The development of bio-based production methods for 1,3-butanediol (B41344) through the fermentation of renewable feedstocks has also gained considerable attention, aligning with the broader trend towards sustainable chemical manufacturing. factmr.com

The table below highlights key research milestones for both compounds:

| Year | Research Milestone for Hexanedioic Acid | Research Milestone for Butane-1,3-diol |

| 1906 | French chemists L. Bouveault and R. Locquin report the production of adipic acid by oxidizing cyclohexanol. acs.org | |

| Mid-20th Century | Becomes a critical monomer for the large-scale production of nylon 6-6. acs.orgqiboch.com | Used as a solvent and intermediate in various industries. atamanchemicals.com |

| Late 20th Century/Early 21st Century | Increased focus on the environmental impact of production, leading to research into greener synthesis pathways to reduce N2O emissions. acs.org | Exploration of its use as a hypoglycemic agent and a substrate for brain metabolism. atamanchemicals.comnih.gov |

| 2014 | K. C. Hwang and A. Sagadevan report a process using ozone and UV light to oxidize KA oil to adipic acid, eliminating N2O production. acs.org | |

| Recent Years | Growing market driven by demand in automotive and textile industries, with a focus on sustainable production. dataintelo.comqyresearch.in | Increasing interest in bio-based production through fermentation and its potential as an alcohol alternative and in ketogenic applications. thecalculatedchemist.comfactmr.com |

Scope and Current Trajectories in Academic Inquiry

Current academic research on Butane-1,3-diol and Hexanedioic acid is characterized by a multidisciplinary approach, integrating principles of organic synthesis, catalysis, biotechnology, and materials science. A primary focus is the development of sustainable and environmentally benign production methods to reduce reliance on petrochemical feedstocks.

For Hexanedioic acid , a major research thrust is the development of biocatalytic and fermentation-based processes that start from renewable resources like glucose. This involves metabolic engineering of microorganisms to efficiently convert sugars into adipic acid. Another significant area of investigation is the development of novel catalytic systems for the oxidation of cyclohexane (B81311) that avoid the use of nitric acid and the subsequent formation of N2O. acs.org Research also continues into new applications for adipic acid-based polymers, aiming to create materials with enhanced properties and improved biodegradability. dataintelo.com

In the case of Butane-1,3-diol , academic inquiry is heavily focused on its biological and pharmacological properties. Studies are examining its metabolism and its potential as a therapeutic agent for various conditions. wikipedia.org The stereospecific metabolism of its enantiomers is a particularly active area of research. wikipedia.org Furthermore, the development of more efficient fermentation processes for producing bio-based 1,3-butanediol is a key objective, with the aim of making it a competitive platform chemical. factmr.com Its use as a building block for novel polymers and as a potential biofuel is also being actively explored. solubilityofthings.com

The interaction between Butane-1,3-diol and Hexanedioic acid in the formation of polyesters continues to be a subject of academic interest. Research in this area focuses on controlling the polymerization process to achieve specific molecular weights and material properties. nih.govresearchgate.net The use of enzymatic catalysts for the polycondensation of diols and dicarboxylic acids is also being investigated as a greener alternative to traditional chemical catalysts. nih.gov

Properties

CAS No. |

24937-93-7 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

butane-1,3-diol;hexanedioic acid |

InChI |

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |

InChI Key |

KKPMZLPPEXRJOM-UHFFFAOYSA-N |

SMILES |

CC(CCO)O.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC(CCO)O.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butane 1,3 Diol

Chemo-catalytic Synthesis Routes

Chemo-catalytic methods remain a cornerstone of industrial chemical production, offering established and high-throughput pathways to essential compounds like Butane-1,3-diol.

The most traditional and widely used industrial method for synthesizing Butane-1,3-diol begins with acetaldehyde (B116499) as the primary feedstock. organic-chemistry.orgorganic-chemistry.org This process unfolds in two main stages:

First, two molecules of acetaldehyde undergo an aldol (B89426) condensation reaction to form the intermediate 3-hydroxybutanal, also known as acetaldol. researchgate.netresearchgate.net This dimerization is typically carried out in an aqueous alkali solution, such as sodium hydroxide. organic-chemistry.orgresearchgate.net To minimize the formation of by-products, the reaction is often controlled to achieve a conversion rate of approximately 50-60%. organic-chemistry.org More advanced catalysts, such as La-Ca-modified MgO/Al2O3 composite oxides, have been developed to improve the synthesis of 3-hydroxybutanal, achieving acetaldehyde conversion rates as high as 95.89% with a selectivity of 92.08% for the desired intermediate. jst.go.jp

The second stage involves the catalytic hydrogenation of the 3-hydroxybutanal intermediate to yield Butane-1,3-diol. researchgate.net This reduction is a critical step, converting the aldehyde functional group into a primary alcohol. Supported metal catalysts, particularly those containing nickel, are commonly employed for this transformation. organic-chemistry.orgnih.gov The reaction is typically performed in a trickle bed reactor under a hydrogen atmosphere at pressures ranging from 1.0 to 8.0 MPa and temperatures between 293K and 373K. nih.gov Under optimized conditions with a supported nickel catalyst, the hydrogenation of 3-hydroxybutyraldehyde can reach a conversion rate of 86%, with the selectivity for Butane-1,3-diol as high as 88%. nih.gov This conventional route is valued for its use of readily available feedstocks and established technology, though it often involves high pressures and temperatures. organic-chemistry.orgglobethesis.com

An alternative chemo-catalytic strategy involves the aldol condensation of acetone (B3395972) and formaldehyde. This route produces the intermediate 4-hydroxy-2-butanone (B42824), which is then reduced to Butane-1,3-diol. globethesis.comnih.gov This method offers a different pathway using C1 and C3 building blocks.

The initial aldol condensation can be catalyzed by various systems, including vanadium phosphate (B84403) catalysts, which are selective for forming vinyl ketones from the reaction of acetone and formaldehyde. nih.govnih.gov The synthesis of 4-hydroxy-2-butanone is a key step, and research has focused on improving selectivity to this intermediate. nih.gov

Following the formation of 4-hydroxy-2-butanone, a reduction step is necessary. One novel approach uses isopropanol (B130326) as both a solvent and a reducing agent in a Meerwein-Ponndorf-Verley (MPV) reduction, catalyzed by aluminum isopropoxide. globethesis.com This process has the advantage of operating under mild conditions and avoids the need for high-pressure hydrogen gas. globethesis.com In this system, the 4-hydroxy-2-butanone (referred to as 2-Keto Butanol in some literature) is reduced to Butane-1,3-diol, while the isopropanol is oxidized to acetone, which can then be recycled as a starting material. globethesis.com This integrated condensation and reduction strategy represents an efficient and potentially more sustainable chemical approach.

Hydrogen Atom Transfer (HAT) catalysis is an emerging and powerful strategy in organic synthesis for the direct functionalization of otherwise inert C-H bonds under mild conditions. While this methodology is revolutionizing the synthesis of complex molecules, its application to the de novo synthesis of simple diols like Butane-1,3-diol is not yet a primary focus. Instead, current research highlights the utility of HAT catalysis for the precise and regioselective modification of existing polyol structures.

Recent studies have demonstrated the site-selective α-alkylation of Butane-1,3-diol itself, showcasing the potential of this technology. Researchers have developed a method that selectively functionalizes the C-H bond at the secondary alcohol position of Butane-1,3-diol. This was achieved by combining an acridinium (B8443388) photoredox catalyst with a thiophosphoric acid HAT catalyst. The selectivity is controlled through the formation of an intramolecular hydrogen bond in a non-coordinating solvent, which lowers the bond dissociation energy of the target C-H bond. This work represents the first example of regioselective α-hydroxy C-H functionalization of a linear 1,3-diol via a HAT process, opening new avenues for creating complex derivatives from simple diol building blocks. While not a primary synthesis route for Butane-1,3-diol, this approach underscores the advanced catalytic tools available for its subsequent chemical transformations.

Biotechnological and Sustainable Production Approaches

In response to the need for greener and more sustainable chemical manufacturing, biotechnological routes are being developed as promising alternatives to conventional petroleum-based processes. These methods utilize microorganisms to convert renewable resources into valuable chemicals.

Microbial fermentation is at the forefront of sustainable chemical production, using renewable feedstocks such as glucose, glycerol (B35011), and lignocellulosic biomass to produce a variety of compounds, including Butane-1,3-diol. This biological pathway avoids the harsh conditions and potentially hazardous reagents associated with traditional chemical synthesis. The production of enantiopure (R)-1,3-Butanediol is a significant advantage of the biotechnological route, as this specific stereoisomer is a valuable intermediate for pharmaceuticals and other fine chemicals.

The development of artificial synthesis pathways within industrial microorganisms is key to this approach. While natural pathways for Butane-1,3-diol production are not common, metabolic engineering allows for the creation of efficient microbial cell factories.

Escherichia coli (E. coli) has emerged as a workhorse for the bioproduction of Butane-1,3-diol due to its well-understood genetics and rapid growth. Scientists have successfully engineered E. coli to produce (R)-1,3-Butanediol from simple sugars like glucose.

This has been achieved through several key metabolic engineering strategies:

Pathway Construction: An artificial pathway is created by introducing and overexpressing a set of heterologous genes. This typically involves genes such as phaA (acetyl-CoA acetyltransferase) and phaB (acetoacetyl-CoA reductase) to form the carbon backbone, followed by other enzymes like CoA-acylating aldehyde dehydrogenase and alcohol dehydrogenase to complete the synthesis.

Enzyme Screening and Optimization: The selection of the most efficient enzymes from various organisms is crucial for maximizing product formation.

Cofactor Engineering: The synthesis of 1,3-Butanediol (B41344) is often dependent on reducing cofactors like NADPH. Engineering the host's metabolism to increase the supply of NADPH can significantly boost the yield.

Fermentation Optimization: Fine-tuning culture conditions such as aeration, temperature, and nutrient ratios is essential for enhancing production in fed-batch bioreactor systems.

These combined efforts have led to significant improvements in the production of (R)-1,3-Butanediol in engineered E. coli. The table below summarizes key findings from different research efforts.

| Engineered Strain / Study | Key Engineering Strategies | Substrate | Titer | Yield | Enantiomeric Excess (% ee) |

| Li, Z. et al. (2021) | Enzyme screening, NADPH cofactor engineering, byproduct reduction | Glucose | - | 0.6 mol/mol | - |

| Yang, T. et al. (2023) | Gene expression optimization, disruption of competing pathways | Glucose | 257 mM (23.1 g/L) | 0.51 mol/mol | - |

| Sera, H. et al. (2012) | Selection of heterologous genes, fermentation optimization | Glucose | 9.05 g/L | - | 98.5 ± 0.2% |

These results demonstrate the high potential of engineered E. coli as a platform for the sustainable and high-yield production of optically pure (R)-1,3-Butanediol from renewable feedstocks.

Microbial Fermentation of Renewable Feedstocks

Optimization of Substrate Utilization from Plant-Based Sources (e.g., Sugars)

The use of renewable plant-based feedstocks, such as glucose and other sugars, is a cornerstone of sustainable butane-1,3-diol production. nih.govnih.gov Significant research has focused on engineering microorganisms, primarily Escherichia coli, to efficiently convert these sugars into the target diol. nih.govnih.govnih.gov The core strategy involves the introduction of a heterologous metabolic pathway that channels the central carbon metabolism towards butane-1,3-diol synthesis.

A common pathway starts from acetyl-CoA, a key intermediate in glucose metabolism. nih.gov This involves a series of enzymatic steps, often borrowing genes from different organisms. For instance, the overexpression of genes like phaA (acetyl-CoA acetyltransferase) and phaB (acetoacetyl-CoA reductase) initiates the pathway. researchgate.net Subsequent steps to convert the resulting intermediates into butane-1,3-diol are then engineered.

Optimization of these engineered strains involves not only introducing the necessary production pathway but also fine-tuning the host's metabolism to maximize carbon flux towards the desired product. This includes strategies to enhance the availability of crucial cofactors like NADPH and to minimize the formation of competing byproducts. nih.govnih.gov For example, redirecting carbon flux from the Embden-Meyerhof-Parnas (EMP) pathway to the Entner-Doudoroff (ED) pathway has been shown to improve NADPH supply, leading to higher yields of (R)-1,3-butanediol. nih.gov

Metabolic Pathway Engineering for Enhanced Titer and Yield

Metabolic pathway engineering plays a pivotal role in elevating the titer (concentration) and yield of biologically produced butane-1,3-diol to economically viable levels. nih.govnih.gov This involves a multi-pronged approach that addresses various aspects of the cellular machinery. Key strategies include the screening and selection of highly active enzymes for the synthetic pathway, balancing cofactor regeneration, and eliminating competing metabolic pathways that divert carbon away from butane-1,3-diol production. nih.gov

One critical aspect is the careful selection of enzymes for each step of the engineered pathway. Researchers have screened enzymes from various microorganisms to identify those with the highest catalytic efficiency for the desired reactions. nih.gov Furthermore, the expression levels of the genes encoding these enzymes are often optimized to prevent the accumulation of toxic intermediates and to ensure a smooth flow through the pathway. researchgate.net

Another crucial element is cofactor engineering. The synthesis of butane-1,3-diol is a reductive process that requires a significant supply of reducing equivalents, typically in the form of NADPH. nih.govnih.gov Metabolic engineers have developed various strategies to increase the intracellular availability of NADPH. These include the overexpression of enzymes involved in NADPH generation, such as those in the pentose (B10789219) phosphate pathway, and the disruption of pathways that consume NADPH unnecessarily. nih.gov By systematically applying these metabolic engineering strategies, researchers have achieved significant improvements in the production of (R)-1,3-butanediol, with yields reaching up to 0.65 mol/mol of glucose and titers as high as 71.1 g/L in fed-batch fermentations. nih.gov

| Engineered Strain (E. coli) | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol glucose) |

| Engineered E. coli K12 | Overexpression of phaA, phaB, bld, yqhD; disruption of competing pathways | Glucose | ~23.2 (257 mM) | 0.51 |

| Engineered E. coli | Combination of enzyme screening, cofactor engineering, and fermentation optimization | Glucose | Not specified | 0.6 |

| Engineered E. coli K12 | Disruption of PdhR, use of efficient alcohol dehydrogenase (YjgB), redirection to ED pathway | Glucose | ~71.1 (790 mM) | 0.65 |

Biocatalytic Asymmetric Synthesis of Chiral Enantiomers

The production of enantiomerically pure butane-1,3-diol is of significant interest, particularly for applications in the pharmaceutical and fragrance industries. Biocatalysis offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral molecules.

A prominent biocatalytic route to enantiopure (R)-1,3-butanediol involves the asymmetric reduction of the prochiral ketone, 4-hydroxy-2-butanone. nih.govresearchgate.netnih.gov This reaction is catalyzed by stereoselective carbonyl reductases or alcohol dehydrogenases found in various microorganisms. Whole-cell biocatalysts, such as strains of Candida krusei and Pichia jadinii, have been successfully employed for this purpose. nih.govresearchgate.netnih.gov

These biocatalysts exhibit high activity and excellent (R)-stereospecificity, often achieving enantiomeric excess (e.e.) values greater than 99%. nih.gov The process typically involves using the whole microbial cells, which contain the necessary enzymes and cofactor regeneration systems. Glucose is often added as a co-substrate to provide the reducing equivalents (NADH or NADPH) required for the reduction reaction. nih.govnih.gov Through optimization of reaction conditions such as pH, temperature, and substrate feeding strategies, high titers and conversions can be achieved. For example, using Candida krusei ZJB-09162, a concentration of 38.7 g/L of (R)-1,3-butanediol was obtained from 45.0 g/L of 4-hydroxy-2-butanone, with an e.e. of 99.0%. nih.gov

| Biocatalyst (Whole-Cell) | Substrate | Product | Titer (g/L) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Candida krusei ZJB-09162 | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | 38.7 | 83.9 | 99.0 |

| Pichia jadinii HBY61 | 4-Hydroxy-2-butanone | (R)-1,3-Butanediol | 38.3 | 85.1 | 100 |

An alternative approach to obtaining enantiopure butane-1,3-diol is through the kinetic resolution of a racemic mixture. This is achieved by the enantio-selective oxidation of one of the enantiomers, leaving the other unreacted and thus enriched. For the production of (R)-1,3-butanediol, this involves the selective oxidation of the (S)-enantiomer. researchgate.netnih.govnih.govtandfonline.com

Whole-cell biocatalysts, such as Candida parapsilosis, have been shown to possess (S)-specific secondary alcohol dehydrogenases that can effectively catalyze this transformation. researchgate.netnih.govtandfonline.com In a notable example, a stereoinverting cascade deracemization process was developed. researchgate.netnih.gov This system first employs Candida parapsilosis QC-76 to selectively oxidize (S)-1,3-butanediol to 4-hydroxy-2-butanone. Subsequently, another microorganism, Pichia kudriavzevii QC-1, is used to reduce the intermediate 4-hydroxy-2-butanone to the desired (R)-1,3-butanediol. researchgate.netnih.gov This cascade reaction allows for the theoretical complete conversion of the racemate into a single enantiomer. Under optimized conditions, this method has yielded (R)-1,3-butanediol with a high enantiomeric excess of 99.5%. researchgate.netnih.gov

| Biocatalyst System | Substrate | Product | Titer (g/L) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Candida parapsilosis QC-76 & Pichia kudriavzevii QC-1 (cascade) | Racemic 1,3-Butanediol | (R)-1,3-Butanediol | 16.67 | 83.35 | 99.5 |

| Recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase | Racemic 1,3-Butanediol | (R)-1,3-Butanediol | 72.6 | 48.4 | 95 |

Green Chemistry Principles Applied to Butane-1,3-diol Synthesis

The synthesis of butane-1,3-diol is increasingly being viewed through the lens of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is evident in the advanced synthetic methodologies discussed.

A key principle of green chemistry is the use of renewable feedstocks. The shift from petroleum-based starting materials to plant-based sugars for the production of butane-1,3-diol directly aligns with this principle. wordpress.com This transition not only reduces the reliance on finite fossil fuels but can also contribute to a reduction in greenhouse gas emissions, as demonstrated by life cycle assessments (LCA) of other bio-based diols like 1,4-butanediol (B3395766). nih.govresearchgate.netnih.gov

The use of biocatalysts, such as enzymes and whole microorganisms, is another cornerstone of green chemistry that is heavily utilized in modern butane-1,3-diol synthesis. mun.ca Biocatalysts operate under mild reaction conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the need for harsh chemical reagents. mun.ca They are also highly selective, minimizing the formation of byproducts and simplifying purification processes. The enzymatic synthesis of chiral butane-1,3-diol is a prime example of how biocatalysis can lead to cleaner and more efficient processes.

Furthermore, the development of one-pot or cascade reactions, such as the deracemization process, embodies the principle of reducing derivatization and increasing atom economy. researchgate.net By combining multiple reaction steps into a single process, the need for isolating and purifying intermediates is eliminated, which in turn reduces solvent use and waste generation. While a comprehensive life cycle assessment specifically for bio-based 1,3-butanediol is still emerging, the application of these green chemistry principles points towards a more sustainable future for the production of this important chemical. ugent.beacs.org

Downstream Processing and Purification Methodologies for Biologically Produced Diols

The initial step typically involves the removal of microbial cells and other solid materials from the fermentation broth, which can be achieved through methods like microfiltration or centrifugation. gccpo.org Following this, the clarified broth, which is a dilute aqueous solution of the diol and other soluble components, needs to be concentrated. Evaporation is a common technique used for this purpose. gccpo.org

To remove charged impurities such as salts and organic acids, ion-exchange chromatography is frequently used. gccpo.org This method utilizes resins that can selectively bind and remove these charged molecules from the solution. For the final purification to achieve high-purity butane-1,3-diol, distillation is often the method of choice. gccpo.org Due to the high boiling point of diols, this is typically performed under vacuum to reduce the energy requirements and prevent thermal degradation of the product.

More advanced and integrated downstream processing strategies are also being developed to improve efficiency and reduce costs. These can include membrane-based separation techniques like nanofiltration and reverse osmosis, as well as liquid-liquid extraction. researchgate.netnih.gov The choice of purification train depends on the specific composition of the fermentation broth and the desired purity of the final product. A patented process for purifying bio-1,3-butanediol, for example, outlines a multi-step approach involving separation, ion-exchange treatment, and a series of evaporation steps to achieve a high-purity product. gccpo.org

Reaction Mechanisms and Kinetics of Butane 1,3 Diol

Electron Transfer Reactions and Oxidation Mechanisms

The oxidation of butane-1,3-diol involves complex electron transfer processes, often studied using various oxidizing agents. The kinetics and mechanisms of these reactions provide insights into the reactivity of the diol's hydroxyl groups.

The oxidation of butane-1,3-diol by transition metal ions like chromium(VI) and cerium(IV) has been a subject of detailed kinetic studies. These reactions are crucial for understanding the transformation of diols into valuable chemical intermediates.

In the oxidation of butane-1,3-diol by Cr(VI) in an aqueous acidic medium, the reaction kinetics reveal a first-order dependence on both the oxidant and the diol concentrations. scispace.com The reaction is also acid-catalyzed. Spectroscopic analysis indicates that the reaction likely proceeds through an outer-sphere mechanism, where an intermediate complex is not formed before the electron transfer step. scispace.com This is supported by the observation that the rate of the reaction is inhibited by certain added anions and shows a negative salt effect, suggesting the involvement of oppositely charged ions in the rate-determining step. scispace.com The final oxidation product is typically a hydroxyaldehyde, such as 3-hydroxybutanal.

Studies using other Cr(VI) derivatives, like butyltriphenylphosphonium dichromate (BTPPD), show different kinetic profiles. For instance, the oxidation of butane-1,3-diol by BTPPD in dimethylsulfoxide (DMSO) is first order with respect to BTPPD but shows a second-order dependence on the diol and the hydrogen ion concentration. This suggests a more complex mechanism, possibly involving the formation of a cationic species.

The oxidation of diols, including butane-1,3-diol, by Ce(IV) has also been investigated, contributing to the broader understanding of these redox reactions. scispace.com

Here is an interactive data table summarizing the kinetic data for the oxidation of butane-1,3-diol by different Cr(VI) reagents:

For instance, in the oxidation of various diols by quinolinium fluorochromate (QFC), Michaelis-Menten type kinetics are observed with respect to the diol. This observation suggests the reversible formation of an intermediate complex prior to the rate-determining step. The proposed mechanism involves the formation of a chromate (B82759) ester, which then decomposes to the products.

Similarly, the oxidation of diols by tetrabutylammonium (B224687) tribromide (TBATB) also exhibits Michaelis-Menten kinetics, supporting the formation of an intermediate complex. ias.ac.in A double reciprocal plot of 1/kobs versus 1/[diol] yields a straight line with an intercept, which is characteristic of such a mechanism. ias.ac.in

However, as mentioned earlier, the oxidation of butane-1,3-diol by aqueous Cr(VI) appears to proceed via an outer-sphere mechanism, without the formation of a stable precursor complex. scispace.com This highlights that the specific oxidant and reaction conditions play a crucial role in determining the reaction pathway.

Stereochemical Aspects in Reaction Pathways

The presence of a chiral center in butane-1,3-diol introduces stereochemical considerations into its reactions. The differential reactivity of its enantiomers and the influence of its conformation are important aspects of its chemistry.

Chiral 1,3-diols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The synthesis of enantiomerically pure 1,3-diols often involves asymmetric reactions where chiral discrimination plays a key role. nih.gov

One strategy to obtain enantiopure 1,3-diols is through the asymmetric reduction of the corresponding chiral 1,3-keto alcohols. nih.gov For example, using a chiral oxazaborolidine reagent like the (R)-CBS-oxazaborolidine complex for the reduction of a chiral keto alcohol can lead to the formation of a single enantiomer of the diol. nih.gov

Organocatalysis also offers powerful methods for the enantioselective synthesis of chiral molecules. Chiral diols themselves can act as organocatalysts to induce enantioselectivity in various transformations. nih.gov For example, diol-based catalysts like BINOL derivatives can be used in the asymmetric allylboration of ketones to produce chiral homoallylic alcohols with high enantiomeric excess. nih.gov

The hydroxyl groups in butane-1,3-diol can participate in both intramolecular and intermolecular hydrogen bonding. These interactions significantly influence its physical properties and reactivity.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the conformational preferences and hydrogen bonding in butanediol (B1596017) isomers. researchgate.netacs.org For butane-1,3-diol, the formation of an intramolecular hydrogen bond is a key factor stabilizing certain conformers. researchgate.net Infrared (IR) spectroscopy is a powerful experimental technique used to study these hydrogen bonding interactions. researchgate.netresearchgate.net Studies in dilute solutions of carbon tetrachloride have shown that (R)-1,3-butanediol can form self-associated species, with trimers being the major multimer. researchgate.net DFT calculations suggest that cyclic trimers are more stable than linear ones. researchgate.net

The strength of the intramolecular hydrogen bond varies among butanediol isomers. While a six-membered ring is formed in 1,3-butanediol (B41344), IR spectroscopy indicates that the strength of the intramolecular hydrogen bond increases in the order 1,2- < 1,3- < 1,4-butanediol (B3395766). researchgate.net

Catalytic Dehydration Reactions to Chemical Intermediates (e.g., Butenes, Butyrolactone)

The catalytic dehydration of butane-1,3-diol is a significant pathway for the production of valuable chemical intermediates like butadiene and other butenes. rsc.orgwikipedia.org The choice of catalyst and reaction conditions determines the selectivity towards different products.

Solid acid catalysts, such as aluminosilicates, are effective for the dehydration of 1,3-butanediol to 1,3-butadiene (B125203). rsc.org The acidity of the catalyst, specifically the presence of Brønsted acid sites of medium strength, has been correlated with the formation of butadiene. rsc.org For example, H-ZSM-5 with a high silica-to-alumina ratio has shown good yields of butadiene. rsc.org

Theoretical studies have explored the dehydration mechanism of 1,3-butanediol, suggesting that the pathway leading to the formation of 1,3-butadiene is thermodynamically favorable. researchgate.net The reaction can also lead to the formation of other butene isomers.

While the primary focus of 1,3-butanediol dehydration is often on butadiene production, it is important to note that the dehydration of its isomer, 1,4-butanediol, can lead to different products like 3-butene-1-ol and tetrahydrofuran, depending on the catalyst used. mdpi.comresearchgate.net Furthermore, the dehydrogenation of 1,4-butanediol over copper-based catalysts is a known route to γ-butyrolactone. mdpi.comgoogle.comnih.gov

Below is an interactive data table summarizing the products of dehydration and dehydrogenation of butanediol isomers:

Advanced Synthetic Methodologies for Hexanedioic Acid

Conventional and Emerging Chemical Synthesis Pathways

The synthesis of hexanedioic acid has traditionally relied on petrochemical feedstocks. However, environmental concerns have spurred research into cleaner and more innovative chemical synthesis pathways.

The conventional industrial production of hexanedioic acid involves the oxidation of a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), known as KA oil. researchgate.netresearchgate.net This process typically utilizes nitric acid as the oxidant in the presence of a copper and vanadium catalyst. tandfonline.comgoogle.com The reaction is generally carried out with 50-65% nitric acid. tandfonline.com While this method can achieve high yields of adipic acid, often between 92% and 96%, it is associated with significant environmental drawbacks. researchgate.netresearchgate.net

A major environmental concern is the production of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. rsc.org The production of adipic acid is a significant source of industrial N₂O emissions, accounting for an estimated 10% of the worldwide anthropogenic N₂O pollution. tandfonline.comrsc.org The process also generates other nitrogen oxides (NOx), such as NO and NO₂. researchgate.net In addition to gaseous byproducts, the oxidation of KA oil can lead to the formation of other acids, including glutaric acid and succinic acid, which can affect the quality of the final product. rsc.org The use of corrosive nitric acid also presents challenges for equipment and requires careful handling. acs.orgnih.gov

The reaction mechanism involves the initial oxidation of cyclohexanol to cyclohexanone. stackexchange.com The cyclohexanone then reacts with nitrous acid to form 2-isonitrosocyclohexanone, which is further oxidized by nitric acid to 6-hydroxyimino-6-nitro-hexanoic acid. stackexchange.com This intermediate is then hydrolyzed and further oxidized to yield adipic acid. stackexchange.com

| Parameter | Value | Reference |

| Starting Material | Cyclohexanol/Cyclohexanone (KA Oil) | researchgate.netresearchgate.net |

| Oxidant | Nitric Acid (50-65%) | tandfonline.com |

| Catalyst | Copper/Vanadium | tandfonline.comgoogle.com |

| Adipic Acid Yield | 92-96% | researchgate.net |

| Primary Byproduct | Nitrous Oxide (N₂O) | rsc.org |

| Other Byproducts | Glutaric Acid, Succinic Acid | rsc.org |

To mitigate the environmental impact of the nitric acid process, research has focused on utilizing greener oxidants, with aqueous hydrogen peroxide (H₂O₂) being a prominent alternative. semanticscholar.org The direct oxidation of cyclohexene (B86901) or a cyclohexanol/cyclohexanone mixture with H₂O₂ offers a pathway that avoids the formation of nitrous oxide. researchgate.netsemanticscholar.org

Various catalytic systems have been developed to facilitate this reaction. Tungstate-based catalysts, such as sodium tungstate (B81510) (Na₂WO₄) and tungstic acid (H₂WO₄), have shown effectiveness, often in the presence of a phase-transfer catalyst to enhance the reaction between the aqueous H₂O₂ and the organic substrate. researchgate.netionike.com For instance, the use of Na₂WO₄ with [CH₃(n-C₈H₁₇)₃N]HSO₄ as a phase-transfer catalyst has been reported to efficiently oxidize cyclohexene to adipic acid. ionike.com Researchers have also explored solvent-free conditions to improve the process's green credentials. researchgate.net

Recent advancements include the development of recyclable catalyst systems. A system comprising H₂WO₄, sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) has been shown to be effective for the oxidation of cyclohexene with H₂O₂ in a continuous-flow reactor, with the catalyst being reusable for multiple cycles without significant loss of performance. rsc.org Iron-based catalysts, such as the C-homoscorpionate iron(II) complex [FeCl₂{κ³-HC(pz)₃}], have also been investigated for the direct oxidation of cyclohexene to adipic acid using aqueous H₂O₂, achieving good yields under microwave irradiation. semanticscholar.org

| Catalyst System | Substrate | Oxidant | Key Findings | Reference |

| Na₂WO₄ / Phase-Transfer Catalyst | Cyclohexene | 30% H₂O₂ | Efficient oxidation to adipic acid. | ionike.com |

| H₂WO₄ / H₂SO₄ / H₃PO₄ | Cyclohexene | H₂O₂ | Recyclable catalyst system in a continuous-flow reactor. | rsc.org |

| [FeCl₂{κ³-HC(pz)₃}] | Cyclohexene | aq. H₂O₂ | Good yield (46%) under microwave irradiation. | semanticscholar.org |

| H₆P₂W₁₈O₆₂/MCM-48 | Cyclohexanone | 30% H₂O₂ | 81.3% isolated yield of adipic acid under microwave irradiation. | researchgate.net |

A novel and sustainable approach to adipic acid synthesis involves the use of electrochemical methods, particularly paired electrolysis, with lignin-derived phenolic compounds as the feedstock. acs.orgrsc.org Lignin (B12514952), a complex polymer found in plant cell walls, is an abundant and renewable resource. This method offers a green alternative by using water as the source of both hydrogen and oxygen, avoiding harsh chemical reductants and oxidants. acs.orgnih.gov

In a paired electrolysis system, simultaneous reactions occur at the cathode and anode. For adipic acid synthesis, phenol (B47542), a model compound for lignin derivatives, is hydrogenated at the cathode to produce a mixture of cyclohexanol and cyclohexanone (KA oil). acs.orgnih.gov Concurrently, at the anode, the produced KA oil is oxidized to adipic acid. acs.orgnih.gov

Research has demonstrated the feasibility of this approach using bimetallic cooperative catalysts. For the cathodic hydrogenation of phenol, platinum-gold (PtAu) catalysts have shown high yields (92%) and Faradaic efficiency (43%). acs.orgnih.gov For the anodic oxidation of KA oil to adipic acid, copper-cobalt oxide (CuCo₂O₄) catalysts have achieved yields of up to 85% with a Faradaic efficiency of 84%. acs.orgnih.gov A two-electrode flow electrolyzer has been successfully operated for over 200 hours, demonstrating the stability of this process. acs.orgnih.gov Another study combined electrochemical hydrogenation of phenol to cyclohexanol with a subsequent biotransformation step using a recombinant Pseudomonas taiwanensis strain to produce adipic acid. rsc.orgrsc.org

| Process | Catalyst | Feedstock | Product | Yield | Faradaic Efficiency | Reference |

| Cathodic Hydrogenation | PtAu | Phenol | KA Oil | 92% | 43% | acs.orgnih.gov |

| Anodic Oxidation | CuCo₂O₄ | KA Oil | Adipic Acid | 85% | 84% | acs.orgnih.gov |

| Electrochemical Hydrogenation & Biotransformation | Rh/C (5 wt%) & P. taiwanensis | Phenol | Adipic Acid | up to 61% (biotransformation step) | 69% (electro-hydrogenation) | rsc.orgrsc.org |

The utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of valuable chemicals is a significant area of research in green chemistry. tandfonline.com While still an emerging field, approaches for the synthesis of adipic acid through CO₂ fixation are being explored as a potential route to a more sustainable production process. europa.eu These methods aim to incorporate CO₂ into a chemical structure, effectively recycling this greenhouse gas into a valuable commodity. The electrochemical reduction of CO₂ is a promising technology within the broader carbon capture and utilization (CCU) strategies. europa.eu

Bio-based and Sustainable Production Routes

The shift towards a bio-based economy has driven the development of sustainable routes for producing chemicals from renewable resources. researchgate.net The biological production of adipic acid offers a promising alternative to petroleum-based methods, with the potential to reduce greenhouse gas emissions and reliance on fossil fuels. nih.govresearchgate.net

A key strategy in bio-based adipic acid production is the conversion of renewable C6 molecules, such as glucose and other sugars, into adipic acid. researchgate.net This can be achieved through fermentation processes using genetically engineered microorganisms. nih.govresearchgate.net

Several metabolic pathways have been engineered in microbes like Saccharomyces cerevisiae and Escherichia coli to produce adipic acid or its precursors from glucose. nih.gov One approach involves the biological production of intermediates like cis,cis-muconic acid or D-glucaric acid, which can then be chemically converted to adipic acid. researchgate.net For instance, cis,cis-muconic acid can be produced from lignin-derived aromatic compounds. researchgate.net Another strategy focuses on the direct fermentation of glucose to adipic acid. researchgate.net

For example, a three-stage fermentation process has been developed using an engineered Saccharomyces cerevisiae strain capable of converting glucose to adipic acid. nih.gov This was achieved by expressing an enoate reductase enzyme from Bacillus coagulans in a muconic acid-producing yeast strain. nih.gov Another approach involves the selective dehydroxylation of bio-based aldaric acids, such as glucaric acid (derived from glucose oxidation), over heterogeneous catalysts to produce adipic acid. ki.si A process using a carbon-supported rhenium (Re/C) catalyst has been developed for this selective dehydroxylation. ki.si

| Feedstock | Microorganism/Catalyst | Key Intermediate/Process | Reference |

| Glucose | Engineered Saccharomyces cerevisiae | Muconic Acid | nih.gov |

| Lignin-derived aromatics | Genetically engineered microbes | cis,cis-Muconic Acid | researchgate.net |

| D-Glucose | Genetically engineered microbes | D-Glucaric Acid | researchgate.net |

| Bio-based aldaric acids | Heterogeneous Re/C catalyst | Selective dehydroxylation | ki.si |

Conversion from Renewable C6 Molecules

Synthesis from Sugar Acid Derivatives (e.g., Glucaric Acid, Muconic Acid)

The conversion of biomass-derived sugar acids, such as glucaric acid and muconic acid, represents a promising avenue for the sustainable production of hexanedioic acid. These methods typically involve catalytic reactions to remove hydroxyl groups and hydrogenate double bonds.

From Glucaric Acid: Glucaric acid, which can be produced by the oxidation of glucose, serves as a C6 platform molecule for producing hexanedioic acid. The key transformation is a deoxydehydration (DODH) reaction to remove the four secondary hydroxyl groups. xmu.edu.cnberkeley.edu A notable approach employs a bimetallic catalyst system, such as palladium and rhenium (Pd/Re), in combination with hydrogen gas as the terminal reductant. berkeley.eduacs.org For instance, a bifunctional catalyst composed of rhenium oxide and palladium on activated carbon (Pd-ReOₓ/AC) has demonstrated high efficiency, achieving a 99% yield of adipic acid (as methyl adipate) from glucaric acid in methanol. xmu.edu.cn The rhenium oxide species is crucial for the DODH reaction, while palladium nanoparticles catalyze the hydrogenation of C=C bonds in the intermediates. xmu.edu.cn Another system utilized a combination of a rhenium precatalyst and a palladium-on-carbon (Pd/C) cocatalyst, which successfully converted glucarodilactone (a derivative of glucaric acid) to hexanedioic acid with a 72% yield in water. acs.org

From Muconic Acid: Muconic acid, another bio-based precursor, can be converted to hexanedioic acid through catalytic hydrogenation. nih.gov This process is the final step in a potential biosynthetic route starting from lignocellulosic biomass. aidic.itresearchgate.net Platinum on carbon (Pt/C) is a frequently used catalyst for this reaction. nih.govaidic.it Kinetic studies using a 5% Pt/C catalyst have shown that the hydrogenation of trans,trans-muconic acid proceeds through a two-step mechanism, forming a mono-unsaturated intermediate (trans-2-hexenedioic acid) before being fully hydrogenated to hexanedioic acid. mdpi.com Bimetallic catalysts have also been explored to enhance activity and stability. Pd-Au bimetallic nanoparticles supported on carbon nanofibers showed higher activity than monometallic palladium or gold catalysts. unimi.it Similarly, Pd-Ni and Pd-Zn bimetallic catalysts have demonstrated high efficiency, achieving complete conversion of muconate salt within 30 minutes and yielding over 80% hexanedioic acid after 3 hours. proquest.com

| Precursor | Catalyst System | Key Process | Yield | Reference |

|---|---|---|---|---|

| Glucaric Acid | Pd-ReOₓ/AC | Deoxydehydration (DODH) | 99% (as methyl adipate) | xmu.edu.cn |

| Glucarodilactone | Re precatalyst + Pd/C | Deoxydehydration (DODH) / Hydrogenation | 72% | acs.org |

| trans,trans-Muconic Acid | 5% Pt/C | Hydrogenation | Complete Conversion | aidic.it |

| Muconic Acid | Pd-Au/CNF | Hydrogenation | High Activity | unimi.it |

| Sodium Muconate | 1%Pd₈Ni₂/HHT | Hydrogenation | 80% | proquest.com |

| Sodium Muconate | 1%Pd₈Zn₂/HHT | Hydrogenation | 84% | proquest.com |

Oxidation of 5-Hydroxymethylfurfural (5-HMF) Derivatives (e.g., 1,6-Hexanediol)

5-Hydroxymethylfurfural (5-HMF), a key platform chemical derived from the dehydration of C6 sugars, can be converted to hexanedioic acid through its derivative, 1,6-hexanediol (B165255). researchgate.net This pathway involves the initial hydrogenation of 5-HMF to 1,6-hexanediol, followed by the selective oxidation of the terminal alcohol groups. rsc.orgrsc.org

The aerobic oxidation of 1,6-hexanediol has been investigated using various heterogeneous catalysts, particularly those based on gold (Au). rsc.orgrsc.org The choice of support material for the gold nanoparticles plays a critical role in the catalyst's performance. rsc.orgresearchgate.net For example, Au-based catalysts on basic supports like MgO have shown to be efficient. rsc.org However, to avoid issues like metal leaching, mixed supports have been developed. A 2 wt% Au catalyst on a mixed 0.6MgF₂–0.4MgO support achieved a 43% selectivity to hexanedioic acid at 110 °C. rsc.orgrsc.org Bimetallic catalysts, such as Au-Pt/ZrO₂, have demonstrated even higher performance, with one study reporting a 96% yield of hexanedioic acid after 48 hours at 70 °C under 40 bar of air. rsc.org Another effective catalyst is palladium supported on hydroxyapatite (B223615) (Pd/HAP), which afforded an 89% yield of hexanedioic acid with complete conversion of 1,6-hexanediol under base-free conditions. researchgate.net

| Catalyst | Support | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 2 wt% Au | 0.6MgF₂–0.4MgO | 110 °C, 15 bar air | 43% Selectivity | rsc.orgrsc.org |

| Au-Pt | ZrO₂ | 70 °C, 40 bar air, 48h | ~96% Yield | rsc.org |

| Pd | Hydroxyapatite (HAP) | 70 °C, aerial, base-free | 89% Yield | researchgate.net |

| Au-PVA | Carbon | 110 °C, base-free | 40% Yield | researchgate.net |

Microbial Transformation and Biocatalysis

Whole-Cell Biotransformation using Specific Microorganisms (e.g., Gluconobacter oxydans)

Whole-cell biotransformation offers an environmentally friendly route to hexanedioic acid production under mild conditions. lu.selu.se The acetic acid bacterium Gluconobacter oxydans has been identified as a potent biocatalyst for the oxidation of 1,6-hexanediol to hexanedioic acid. lu.sed-nb.infonih.gov This biotransformation occurs via a cascade oxidation pathway, with 6-hydroxyhexanoic acid as an intermediate. d-nb.info

Studies comparing different wild-type strains of G. oxydans found that strain DSM50049 was particularly effective, achieving 100% conversion of 10 g/L 1,6-hexanediol with over 99% yield of hexanedioic acid in 30 hours. lu.senih.govresearchgate.net Process parameters such as pH are critical; maintaining a pH between 5.0 and 5.5 was found to be necessary for the cascade oxidation to proceed efficiently. lu.sed-nb.infonih.gov While higher substrate concentrations can decrease the conversion rate, the product itself shows low inhibition. lu.seresearchgate.net To achieve higher product titers, a fed-batch process can be employed. In a 1 L scale fed-batch fermentation with intermittent feeding of 1,6-hexanediol, a final titer of approximately 37 g/L of hexanedioic acid was achieved with over 99% yield. lu.senih.govresearchgate.net

| Strain | Process | Substrate Conc. | Result | Time (h) | Reference |

|---|---|---|---|---|---|

| G. oxydans DSM50049 | Batch | 10 g/L | >99% Yield | 30 | lu.senih.gov |

| G. oxydans DSM2003 | Batch | 10 g/L | Lower conversion vs DSM50049 | 30 | lu.seresearchgate.net |

| G. oxydans DSM2343 | Batch | 10 g/L | Lower conversion vs DSM50049 | 30 | lu.seresearchgate.net |

| G. oxydans DSM50049 | Fed-Batch (1L) | 30 g total | ~37 g/L Titer (>99% Yield) | 70 | lu.sed-nb.info |

Identification and Engineering of Enzymes for Oxidative Pathways

The biosynthesis of hexanedioic acid in engineered microbes relies on the construction of artificial metabolic pathways and the optimization of key enzymes. mdpi.comchalmers.se Several pathways have been explored, with the reverse β-oxidation pathway being one of the most promising due to its favorable thermodynamics. acs.org This pathway typically starts from the condensation of acetyl-CoA and succinyl-CoA and involves a series of enzymatic reactions catalyzed by enzymes such as β-ketoadipyl-CoA thiolase, 3-hydroxyadipyl-CoA dehydrogenase, and acyl-CoA thioesterase. acs.org

Researchers have successfully engineered hosts like Escherichia coli and Corynebacterium glutamicum by introducing genes from various organisms to construct these synthetic pathways. mdpi.comchalmers.se For example, a natural reverse degradation pathway for hexanedioic acid was discovered in Thermobifida fusca, and overexpressing a rate-limiting enzyme (5-Carboxy-2-pentenoyl-CoA reductase) in this organism led to the production of 2.23 g/L of hexanedioic acid from glucose. mdpi.com

Another advanced approach involves engineering complex polyketide synthases (PKSs). researchgate.netacs.org By creating a chimeric PKS with introduced reductive domains (ketoreductase, dehydratase, and enoyl reductase), scientists have enabled the in vitro production of hexanedioic acid from succinyl-CoA and malonyl-CoA. researchgate.netacs.org Overcoming bottlenecks, such as inefficient dehydration steps, required further engineering, like the introduction of a specialized carboxyacyl-processing dehydratase domain. researchgate.netacs.org

For pathways proceeding via muconic acid, the final hydrogenation step can be achieved enzymatically using enoate reductases (ERs). mdpi.comnih.gov An ER from Bacillus coagulans has been successfully expressed in Saccharomyces cerevisiae, enabling the final conversion of microbially produced muconic acid to hexanedioic acid. nih.govresearchgate.net

Integration of Biological and Chemical Catalysis for Enhanced Production

Combining the high selectivity of biocatalysis with the robustness of chemical catalysis offers a powerful strategy for producing hexanedioic acid from renewable feedstocks. rsc.orgmendeley.com These integrated processes typically involve a biological step, such as fermentation, to convert sugars into an intermediate, which is then purified and converted into the final product using a chemical catalyst. xmu.edu.cnmendeley.com

Another integrated route involves the biological production of muconic acid from glucose, followed by chemical hydrogenation. nih.govresearchgate.netmendeley.com Engineered S. cerevisiae can ferment glucose to muconic acid, which is then catalytically hydrogenated to hexanedioic acid. nih.govresearchgate.net Similarly, a process starting from sugar beet residue used engineered E. coli to produce muconic acid, which was subsequently converted to hexanedioic acid via a two-step chemical catalysis involving an oxorhenium complex for deoxydehydration and a Pt/C catalyst for hydrogenation. mendeley.com This combined bio- and chemo-catalytic route provides a complete pathway from raw biomass to the target chemical. rsc.org

Polymer Science and Materials Applications

Hexanedioic Acid as a Polymer Monomer

Hexanedioic acid, more commonly known as adipic acid, is a cornerstone monomer in the polymer industry. As a difunctional carboxylic acid, its six-carbon chain provides a balance of flexibility and rigidity to the backbones of major polymers like polyamides and polyesters.

Adipic acid is one of the two essential monomers required for the synthesis of polyamide-6,6, commonly known as Nylon-6,6. The "6,6" designation refers directly to the number of carbon atoms in its two parent monomers: six from hexamethylenediamine (B150038) and six from adipic acid.

The synthesis is a step-growth condensation polymerization. In the industrial process, equimolar amounts of hexamethylenediamine and adipic acid are combined in water to form an ammonium/carboxylate salt, often called "nylon salt." google.com This salt is then heated to temperatures around 285°C under pressure, which drives off water and initiates the polycondensation reaction. google.com Amide linkages are formed between the amine groups of the diamine and the carboxyl groups of the diacid, creating the long, repeating polymer chains of Nylon-6,6. The resulting molten polymer is then extruded and drawn into fibers or processed into pellets for injection molding. The strong hydrogen bonds between these amide linkages give Nylon-6,6 its characteristic high mechanical strength, resilience, and resistance to heat and chemicals.

Beyond its role in polyamides, adipic acid is a critical component in the production of polyester (B1180765) polyols, which are key intermediates for manufacturing a wide range of polyurethane materials. researchgate.net These polyester polyols form the "soft segments" in polyurethane, controlling properties like flexibility, elasticity, and chemical resistance.

The synthesis involves a polycondensation reaction between adipic acid and an excess of one or more diols, such as ethylene (B1197577) glycol, 1,4-butanediol (B3395766), or 1,6-hexanediol (B165255). polymersource.ca By varying the type of diol and the ratio of reactants, polyester polyols with a wide range of molecular weights (typically from 200 to 5000 g/mol ) and functionalities can be produced. mdpi.com

Flexibility: Adipic acid-based polyester polyols are primarily used in applications where flexibility is desired, such as in flexible foams, coatings, adhesives, and elastomers. researchgate.net

Crystallinity: When combined with linear diols like 1,4-butanediol, the resulting polyester polyols can be crystalline products with melting points between 50 and 60°C, which influences the properties of the final polyurethane elastomer.

Hydrolytic Stability: The growth of the diol chain used with adipic acid can result in greater hydrolytic stability in the final polyurethane product.

These adipate-based polyester polyols are then reacted with diisocyanates to create the final polyurethane system, demonstrating the integral role of hexanedioic acid in bridging the polyester and polyurethane families. researchgate.net

Building Block for Novel Biodegradable Polyesters and Polyamides

Butane-1,3-diol and hexanedioic acid are key monomers in the synthesis of biodegradable aliphatic polyesters. researchgate.netmdpi.com These polyesters are gaining significant interest as environmentally friendly alternatives to conventional, non-biodegradable plastics. researchgate.netdntb.gov.ua The properties of the resulting polymers, such as crystallinity, melting temperature (Tm), and glass transition temperature (Tg), can be tailored by co-polymerizing with other diols or dicarboxylic acids. researchgate.netscilit.com For instance, the incorporation of a third monomer can lower the Tg and Tm, which can be advantageous for specific applications. researchgate.netscilit.com

The synthesis of these polyesters is typically achieved through polycondensation reactions. mdpi.comresearchgate.net The resulting materials exhibit good biodegradability, which can be evaluated through methods like soil burial tests. researchgate.netscilit.com Copolyesters, in particular, often show faster degradation rates compared to their homopolymer counterparts. researchgate.netscilit.com

Furthermore, hexanedioic acid and its derivatives are also crucial in the synthesis of poly(ester amide)s (PEAs). semanticscholar.orgupc.edu These polymers incorporate both ester and amide linkages, offering a unique combination of properties. semanticscholar.orgupc.edu By reacting a diamide-diol with a dicarboxylic acid like adipic acid, segmented PEAs can be created. upc.edu The ratio of the different monomers allows for the tuning of the final material's characteristics. upc.edu The incorporation of amino acids into the polymer backbone can also significantly alter the intermolecular interactions and chain stiffness, leading to materials suitable for biomedical applications. dntb.gov.uasemanticscholar.org

Synthesis of Non-Isocyanate Polyurethanes (NIPUs) using Hexanedioic Acid Derivatives

In the pursuit of greener and safer polymer chemistry, hexanedioic acid derivatives play a role in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.netnih.govrsc.org Traditional polyurethane synthesis involves the use of isocyanates, which are toxic and hazardous. researchgate.netrsc.org NIPU technology bypasses the need for these harmful chemicals. researchgate.netrsc.org

One common method for producing NIPUs involves the reaction of cyclic carbonates with amines. researchgate.netnih.gov While this is a primary route, other methods like polycondensation are also employed. researchgate.net For instance, a polyester resin can be prepared from adipic acid, which is then modified to incorporate cyclic carbonate functionality. researchgate.net This modified resin can then be cured with a diamine to produce a high-performance NIPU coating. researchgate.net A recent study detailed the successful synthesis of NIPUs using adipic acid, glycerol (B35011) carbonate, and diamines, highlighting a sustainable approach to polyurethane production. nih.gov These adipic acid-based NIPUs have shown enhanced thermal stability and rigidity compared to their intermediate products. nih.gov

Co-polymerization of Butane-1,3-diol and Hexanedioic Acid

The co-polymerization of butane-1,3-diol and hexanedioic acid is a key process for creating a variety of polyesters with tailored properties. This process allows for the precise control of the polymer's final characteristics, making it suitable for a wide range of applications.

Synthesis of Polyesters via Polycondensation Processes

The primary method for synthesizing polyesters from butane-1,3-diol and hexanedioic acid is through polycondensation. mdpi.comresearchgate.net This process involves the reaction of the diol and the dicarboxylic acid to form ester linkages, with the elimination of a small molecule, typically water. libretexts.orgonline-learning-college.com The reaction can be carried out in bulk (without a solvent) or in a solution. nih.gov To achieve high molecular weight polymers, the water produced during the reaction needs to be efficiently removed, often by conducting the final stages of the polymerization under vacuum. nih.gov

The fundamental reaction in this process is esterification, where the hydroxyl group of the butane-1,3-diol attacks the carbonyl carbon of the hexanedioic acid. youtube.com This reaction is typically catalyzed by an acid. libretexts.orgnih.gov Since both monomers are bifunctional (containing two reactive groups), the initial esterification reaction forms a dimer that still has reactive functional groups at both ends. libretexts.org This allows for subsequent reactions, leading to the formation of long polymer chains in a process known as polycondensation. libretexts.orgonline-learning-college.com

The reactivity of the primary and secondary hydroxyl groups on butane-1,3-diol can influence the polymerization process and the final polymer structure. researchgate.netresearchgate.net The primary hydroxyl group is generally more reactive than the secondary one. researchgate.net This can lead to a statistical distribution of linkages within the polymer chain. umn.edu

Various catalytic systems have been explored to improve the efficiency of polyester synthesis from diols and dicarboxylic acids. These catalysts facilitate the esterification and polycondensation reactions, allowing for higher molecular weight polymers to be obtained in shorter reaction times. nih.gov

Commonly used catalysts include metal compounds based on tin, titanium, and antimony. researchgate.netgoogle.comresearchgate.net For example, titanium(IV) butoxide (TBT) has been shown to be effective in producing high molecular weight copolyesters. researchgate.net Inorganic acids, such as phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄), can also be used as catalysts in the polycondensation of diols and dicarboxylic acids. nih.gov More recently, enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), has emerged as a greener alternative to traditional metal-based catalysts. researchgate.netnih.gov These enzymatic systems can offer high selectivity and operate under milder reaction conditions. researchgate.net

Design and Engineering of Bio-based and Biodegradable Polyesters from Diols and Dicarboxylic Acids

The use of bio-based monomers is a key strategy in the design and engineering of sustainable polyesters. Both butane-1,3-diol and hexanedioic acid can be derived from renewable resources. nsf.govnih.gov For example, bio-based butane-1,3-diol can be produced from glucose through fermentation. nsf.gov Similarly, adipic acid can be produced from renewable feedstocks through biotechnological routes. nih.gov

By combining these bio-based monomers, fully bio-based and biodegradable polyesters can be synthesized. mdpi.comucp.pt The properties of these polyesters can be further engineered by incorporating other bio-based monomers, such as succinic acid or sebacic acid. researchgate.netmdpi.com This allows for the creation of a wide range of materials with varying degrees of flexibility, strength, and biodegradability, suitable for applications in packaging, agriculture, and biomedicine. mdpi.comucp.ptmdpi.com

Below is a table summarizing the properties of some polyesters synthesized from diols and dicarboxylic acids:

| Monomers | Catalyst | Molecular Weight ( g/mol ) | Melting Temp. (°C) | Glass Transition Temp. (°C) |

| Butane-1,3-diol, Adipic Acid | Not specified | Not specified | Not specified | Not specified |

| 1,4-Butanediol, Succinic Acid | SnCl₂ | > 30,000 | Lowered with co-monomer | Lowered with co-monomer |

| 1,4-Butanediol, Adipic Acid | H₃PO₄ | Not specified | Not specified | Not specified |

| 2,3-Butanediol (B46004), Long-chain diacids | Not specified | Up to 59,000 | Varies with diacid | Varies with diacid |

| 1,3-Propanediol (B51772), Aromatic diacids | Tetrabutoxytitanium | Not specified | Varies with diacid | Varies with diacid |

Tailoring Polymer Properties through Monomer Structure and Composition Variation

The properties of polyesters are intrinsically linked to the structure of their monomeric units. In the case of poly(1,3-butylene adipate), the use of butane-1,3-diol, an asymmetrical diol, introduces a unique structural element compared to the more common polyesters synthesized with symmetrical diols like butane-1,4-diol.

Research into polyesters synthesized from bio-based (R)-1,3-butanediol and various diacids, including hexanedioic acid (adipic acid), has provided valuable insights into how monomer structure influences polymer characteristics. The asymmetric nature of 1,3-butanediol (B41344) leads to the formation of statistical polyesters. nsf.gov This randomness in the polymer chain structure disrupts the packing efficiency, often resulting in amorphous polymers with low glass transition temperatures (Tg) and an absence of a distinct melting point (Tm). nsf.gov This is a significant deviation from polyesters made with symmetric diols, which tend to be more crystalline.

For instance, in a study comparing polyesters made from racemic and enantiopure 1,3-butanediol, many of the resulting polymers were amorphous. nsf.gov However, differences in thermal performance became more apparent in polyesters with long aliphatic backbones, suggesting that the interplay between the diol's asymmetry and the diacid's structure is crucial in determining the final material properties. nsf.gov The use of butane-1,3-diol has been shown to yield polyesters with good water resistance, softness, and impact resistance.

The table below summarizes the thermal properties of polyesters synthesized from bio-based (R)-1,3-butanediol and different diacids, illustrating the impact of the diacid component on the final polymer.

| Diacid Monomer | Resulting Polymer | Glass Transition Temperature (Tg) | Melting Point (Tm) |

| Succinic Acid | Bio-Poly(butylene glycol succinate) | -28 °C | Not observed |

| Hexanedioic Acid | Bio-Poly(butylene glycol adipate) | -42 °C | Not observed |

| Sebacic Acid | Bio-Poly(butylene glycol sebacate) | -48 °C | 29 °C |

| Dodecanedioic Acid | Bio-Poly(butylene glycol dodecanedioate) | -52 °C | 55 °C |

Data sourced from a study on step-growth polyesters with biobased (R)-1,3-butanediol. nsf.gov

As the length of the aliphatic diacid increases, there is a general trend of decreasing glass transition temperature and the emergence of a melting point, indicating a move towards semi-crystalline behavior. This demonstrates that by systematically varying the diacid co-monomer, the thermal and, by extension, the mechanical properties of butane-1,3-diol-based polyesters can be finely tuned.

Structural Design for Optimized Mechanical Performance and Degradability

The structural design of poly(1,3-butylene adipate) plays a pivotal role in optimizing its mechanical performance and biodegradability. The inherent flexibility of the adipate (B1204190) units combined with the asymmetry of the 1,3-butanediol monomer results in a polymer with distinct characteristics.

While specific mechanical data for the homopolymer of butane-1,3-diol and hexanedioic acid is not extensively reported, its use as a plasticizer for other biodegradable polymers like poly(lactic acid) (PLA) provides valuable insights. In one study, poly(1,3-butylene adipate) was used as a novel plasticizer for PLA. The results showed that with an increasing content of poly(1,3-butylene adipate), the storage modulus and glass transition temperature of the PLA blends decreased, while the elongation at break significantly increased. sigmaaldrich.com A blend with 30 wt.% poly(1,3-butylene adipate) exhibited an elongation at break of over 600%, indicating the high flexibility of the poly(1,3-butylene adipate) itself. sigmaaldrich.com

The degradation of polyesters occurs primarily through the hydrolysis of their ester bonds, a process that can be either abiotic or biotic (enzymatic). The rate of degradation is influenced by factors such as crystallinity, molecular weight, and the chemical nature of the monomers. For poly(butylene adipate-co-terephthalate) (PBAT), a related and well-studied biodegradable polyester, degradation preferentially occurs in the aliphatic butylene adipate units. mdpi.com It is expected that poly(1,3-butylene adipate), being fully aliphatic, would be readily biodegradable.

The enzymatic degradation of polyesters is often facilitated by lipases and cutinases. nih.govrug.nl Studies on PBAT have shown that its degradation can be accelerated by blending it with natural fibers, which can promote microbial colonization and moisture penetration. mdpi.com For instance, the degradation rate of a PBAT composite with reed fiber was found to be significantly higher than that of pure PBAT in a composting environment. mdpi.com While direct enzymatic degradation studies on poly(1,3-butylene adipate) are limited, the known susceptibility of adipate-based polyesters to enzymatic hydrolysis suggests that it would be biodegradable. The degradation products would be butane-1,3-diol and hexanedioic acid, which can be metabolized by microorganisms. nih.gov

The table below presents a summary of the effects of poly(1,3-butylene adipate) as a plasticizer on the mechanical properties of PLA, which indirectly reflects the properties of poly(1,3-butylene adipate) itself.

| Property | Pure PLA | PLA with 10 wt.% Poly(1,3-butylene adipate) | PLA with 30 wt.% Poly(1,3-butylene adipate) |

| Tensile Strength (MPa) | ~60 | Decreased | Significantly Decreased |

| Elongation at Break (%) | <10 | Increased | >600 |

| Storage Modulus | High | Decreased | Significantly Decreased |

Qualitative data based on findings from a study on plasticized poly(lactic acid). sigmaaldrich.com

Investigation of Topochemical Polymerization Mechanisms for Hexanedioic Acid Derivatives

Topochemical polymerization is a solid-state reaction where the crystal structure of the monomer dictates the stereochemistry and structure of the resulting polymer. acs.orgwikipedia.org This method offers a unique pathway to synthesize highly ordered polymers with well-defined structures that are often not achievable through conventional solution or melt polymerization techniques. acs.org The polymerization is typically initiated by external stimuli such as UV light, heat, or pressure. wikipedia.org

The investigation into the topochemical polymerization of hexanedioic acid derivatives is an emerging area of research. While specific examples for hexanedioic acid are not widely documented, studies on analogous dicarboxylic acids, particularly 1,3-diene dicarboxylic acids like muconic acid, provide a strong basis for understanding the potential mechanisms. acs.org

In the topochemical polymerization of muconic acid derivatives, the monomer molecules are pre-organized in a columnar fashion within the crystal lattice. acs.org Upon irradiation with UV light, a radical chain polymerization is initiated, and the polymer chain propagates along this pre-defined column. acs.org The resulting polymer has a highly controlled stereochemistry, determined by the packing of the monomers in the crystal. The introduction of specific counterions, such as naphthylmethylammonium, has been shown to facilitate the polymerization of even less reactive isomers of these diene dicarboxylic acids by influencing the crystal packing. acs.org

For hexanedioic acid derivatives to undergo topochemical polymerization, they would need to be crystallized in a manner that aligns the reactive functional groups (the carboxylic acids) in close proximity and with the correct orientation for polymerization to occur. This could potentially be achieved through the formation of specific salts or co-crystals that direct the solid-state packing. The reaction would proceed via a step-growth mechanism, forming polyester chains.

The key features of topochemical polymerization relevant to hexanedioic acid derivatives are summarized below:

| Feature | Description |

| Reaction Medium | Crystalline solid-state |

| Initiation | Typically UV irradiation, heat, or pressure |

| Mechanism | The reaction pathway is dictated by the monomer crystal lattice. |

| Polymer Structure | Highly stereoregular and crystalline. |

| Advantages | Production of polymers with well-defined structures and high purity. wikipedia.org |

| Challenges for Hexanedioic Acid | Achieving the necessary crystal packing for efficient polymerization. |

Research in this area is focused on designing and synthesizing derivatives of hexanedioic acid that can be induced to crystallize in a favorable arrangement for topochemical polymerization, potentially opening up new avenues for the creation of novel polyesters with unique properties.

Environmental and Sustainability Considerations in Production and Application

Life Cycle Assessment of Synthetic Pathways for Butane-1,3-diol and Hexanedioic Acid

A critical evaluation of the environmental impact of chemical production involves a comprehensive life cycle assessment (LCA), which examines the inputs and outputs of a product from "cradle to gate." This includes raw material extraction, processing, manufacturing, and distribution.

Comparative Environmental Footprint Analysis of Petroleum-derived vs. Bio-based Production Routes

The shift from petrochemical-based to bio-based production routes for both butane-1,3-diol and hexanedioic acid presents a significant opportunity to reduce the environmental footprint of these essential chemicals.

For butane-1,3-diol , while specific comparative LCA data for the 1,3-isomer is less prevalent in the public domain, studies on similar bio-based diols like 1,4-butanediol (B3395766) (BDO) and 1,3-propanediol (B51772) (PDO) offer valuable insights. Bio-based production of these diols generally demonstrates a lower carbon footprint compared to their petroleum-based counterparts. For instance, the production of bio-based 1,4-BDO from lignocellulosic biomass has a calculated carbon footprint of 2.82 kg CO2eq/kg BDO, which is a notable reduction from the 4.4 kg CO2eq/kg BDO associated with the fossil-based route. mdpi.com Similarly, bio-based 1,3-propanediol has been shown to be 46%-71% less greenhouse gas-intensive than its fossil-derived equivalent. researchgate.net The biological production of 2,3-butanediol (B46004) also shows environmental benefits, with CO2 emissions being 36% lower than petroleum-based processes. mdpi.com These reductions are primarily attributed to the use of renewable feedstocks that absorb atmospheric CO2 during their growth phase. However, it's important to note that bio-based production can have higher impacts in areas like land use, water consumption, and eutrophication. researchgate.netelsevierpure.com

In the case of hexanedioic acid (adipic acid), the advantages of bio-based production are even more pronounced due to the significant greenhouse gas emissions associated with the conventional petrochemical process. The traditional method, involving the oxidation of cyclohexane (B81311) with nitric acid, is a major industrial source of nitrous oxide (N2O), a potent greenhouse gas with a global warming potential nearly 273 times that of carbon dioxide. globalefficiencyintel.com Bio-based routes, such as those utilizing lignin (B12514952) or vegetable oils, can significantly reduce these emissions. dtu.dkresearchgate.net A life cycle assessment of bio-based adipic acid production from lignin predicts a 62% to 78% reduction in greenhouse gas emissions compared to the conventional method. dtu.dk This is largely due to the avoidance of N2O emissions and the use of a biorefinery side-stream as a feedstock. dtu.dk

Comparative Environmental Footprint of Production Routes

| Compound | Production Route | Key Environmental Considerations | Source |

|---|---|---|---|

| Butane-1,3-diol (analogues) | Petroleum-derived | Higher greenhouse gas emissions, reliance on fossil fuels. | researchgate.netelsevierpure.com |

| Butane-1,3-diol (analogues) | Bio-based | Lower carbon footprint, use of renewable resources. Potential for increased land and water use. | mdpi.commdpi.comresearchgate.netelsevierpure.com |